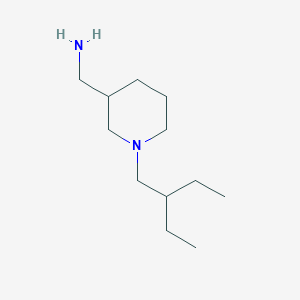

(1-(2-Ethylbutyl)piperidin-3-yl)methanamine

概要

説明

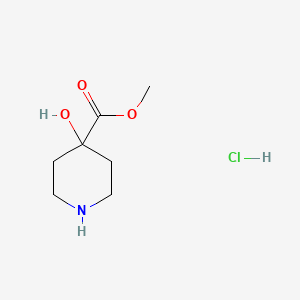

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly. For example, one such derivative, (1-isobutyl-3-piperidinyl)methanamine, has the InChI code 1S/C10H22N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-8,11H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and depend on the specific derivative. They are used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly. For example, one such derivative, (1-isobutyl-3-piperidinyl)methanamine, has a molecular weight of 170.3 .科学的研究の応用

Asymmetric Synthesis in Organic Chemistry : The synthesis of 2-(1-aminoalkyl) piperidines, a class of compounds related to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, involves strategies like LiAlH4 reduction and lithium derivatives addition, demonstrating the compound's relevance in asymmetric synthesis and organic chemistry applications (Froelich et al., 1996).

Potential in Bone Formation Treatment : The compound (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, similar in structure to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, showed promise in treating bone disorders by targeting the Wnt beta-catenin cellular messaging system and enhancing bone formation rate (Pelletier et al., 2009).

Development of Antidepressant Drugs : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, were explored as serotonin 5-HT1A receptor-biased agonists, showing potential in the development of antidepressant drugs with robust antidepressant-like activity (Sniecikowska et al., 2019).

Polymerisation Catalyst : N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline derivatives, similar in structure to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, have been used in the synthesis of Palladium(II) complexes, showing high catalytic activity for the polymerisation of methyl methacrylate (Kim et al., 2014).

Synthesis of Schiff Bases for Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, were synthesized and evaluated as potential anticonvulsant agents, demonstrating the compound's relevance in medicinal chemistry (Pandey & Srivastava, 2011).

Antiosteoclast Activity in Medical Research : A study on di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which are derived from compounds like (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, showed significant antiosteoclast and osteoblast activity, indicating potential applications in medical research for bone-related diseases (Reddy et al., 2012).

作用機序

Safety and Hazards

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

特性

IUPAC Name |

[1-(2-ethylbutyl)piperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-11(4-2)9-14-7-5-6-12(8-13)10-14/h11-12H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPMOGKXPLJLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-Ethylbutyl)piperidin-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate](/img/structure/B1464786.png)

![N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464795.png)